molecular formula C30H32N2O6S B11055705 N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

Cat. No.: B11055705
M. Wt: 548.7 g/mol
InChI Key: WOVMCJJDYVPBKO-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylphenoxy group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and anthracene-based molecules. Examples are:

Uniqueness

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C30H32N2O6S

Molecular Weight

548.7 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl]methanesulfonamide

InChI

InChI=1S/C30H32N2O6S/c1-30(2,3)18-12-14-19(15-13-18)38-29-24(31-39(4,36)37)22-23(28(35)25(29)32-16-8-5-9-17-32)27(34)21-11-7-6-10-20(21)26(22)33/h6-7,10-15,31,35H,5,8-9,16-17H2,1-4H3

InChI Key

WOVMCJJDYVPBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2N4CCCCC4)O)C(=O)C5=CC=CC=C5C3=O)NS(=O)(=O)C

Origin of Product

United States

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